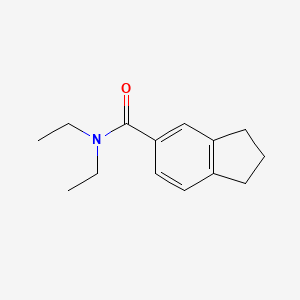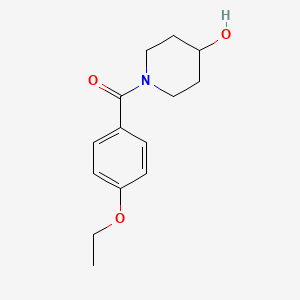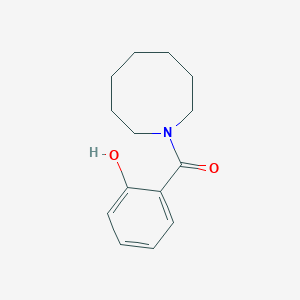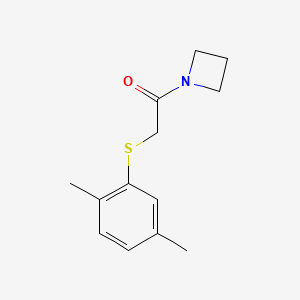
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, also known as CEP-32237, is a small molecule drug that has been studied for its potential use in treating various neurological disorders. This drug has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively researched.
Mechanism of Action
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea acts as a selective inhibitor of the glycogen synthase kinase-3β (GSK-3β) enzyme, which plays a key role in the regulation of various cellular processes, including neuronal development, apoptosis, and inflammation. By inhibiting GSK-3β, 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to have several biochemical and physiological effects, including reducing neuroinflammation and oxidative stress, increasing neurotrophic factor expression, and improving synaptic plasticity and cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea in lab experiments is its selectivity for GSK-3β, which allows for more targeted and specific effects. However, one limitation of this drug is that it may have off-target effects on other enzymes or cellular processes, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, including:
1. Further preclinical studies to investigate the efficacy and safety of this drug in treating various neurological disorders.
2. Clinical trials to evaluate the potential use of 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea in humans.
3. Studies to investigate the potential use of 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea as a tool for studying the role of GSK-3β in various cellular processes.
4. Development of more selective and potent inhibitors of GSK-3β, which could have even greater therapeutic potential.
Synthesis Methods
The synthesis of 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea involves several steps, including the reaction of 3-chlorophenyl isocyanate with 1-ethylpiperidin-4-ylamine to form the corresponding urea derivative. This intermediate is then treated with methyl iodide to yield the final product, 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this drug has been shown to improve cognitive function and reduce neuroinflammation and oxidative stress.
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-3-19-9-7-14(8-10-19)18(2)15(20)17-13-6-4-5-12(16)11-13/h4-6,11,14H,3,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJGYPCEJSXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)


![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)